molecular formula C18H22ClN5O2 B7159919 N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide

N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B7159919
M. Wt: 375.9 g/mol
InChI Key: VJAWNNATBJQKSA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O2/c1-2-23-8-7-20-17(18(23)26)24-11-9-22(10-12-24)13-16(25)21-15-6-4-3-5-14(15)19/h3-8H,2,9-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAWNNATBJQKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C(C1=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through the condensation of appropriate starting materials under controlled conditions.

    Attachment of the piperazine ring: The pyrazine derivative is then reacted with a piperazine compound to form the core structure.

    Introduction of the acetamide group: The final step involves the acylation of the piperazine derivative with an acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(4-methyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide
  • N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyridin-2-yl)piperazin-1-yl]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[4-(4-ethyl-3-oxopyrazin-2-yl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern and the presence of both the pyrazine and piperazine rings. This structural combination may confer distinct pharmacological properties compared to other similar compounds.

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